

A Comparative Guide to ROMK Inhibitors: BMS-986308 and MK-7145

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For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium handling, has emerged as a promising target for a novel class of diuretics. These agents aim to provide effective blood pressure control and management of fluid overload in conditions like heart failure, while mitigating the risk of hypokalemia associated with conventional diuretics. This guide provides an objective comparison of two leading ROMK inhibitors, **BMS-986308** and MK-7145, supported by experimental data and detailed methodologies.

Mechanism of Action

Both BMS-986308 and MK-7145 are selective inhibitors of the ROMK (Kir1.1) channel.[1][2] The ROMK channel is primarily expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney. In the thick ascending limb, ROMK is crucial for potassium recycling, which is necessary for the function of the Na-K-2Cl cotransporter (NKCC2), a primary target for loop diuretics. In the cortical collecting duct, ROMK is the principal channel for potassium secretion. By inhibiting ROMK, these drugs reduce sodium reabsorption, leading to diuresis (increased urine output) and natriuresis (increased sodium excretion), which in turn lowers blood pressure. A key advantage of this mechanism is the potential for a potassium-sparing effect, as ROMK inhibition also blocks the final pathway for renal potassium secretion.

In Vitro Pharmacology



A direct comparison of the in vitro potency and selectivity of **BMS-986308** and MK-7145 reveals their high affinity for the ROMK channel and selectivity against other ion channels, a critical factor for minimizing off-target effects.

Parameter	BMS-986308	MK-7145
ROMK IC50	24 nM[1]	45 nM (Thallium Flux Assay)[3] 15 nM (Electrophysiology Assay)[3]
hERG IC50	> 100 μM	28 μM[3]
Selectivity (hERG/ROMK)	> 4167-fold	~622-fold (vs. 45 nM) ~1867- fold (vs. 15 nM)[3]
Other Ion Channel Selectivity	No significant inhibition of Kir2.1, Kir2.3, Kir4.1, and Kir7.1[1]	No significant inhibition of Kir2.1, Kir2.3, Kir4.1, Kir7.1, Cav1.2, and Nav1.5 (IC50 > 30 μM)

Preclinical and Clinical Performance

Both compounds have demonstrated promising results in preclinical models and have advanced to clinical trials.

BMS-986308

In a preclinical volume-loaded rat diuresis model, **BMS-986308** demonstrated robust, dose-dependent diuretic and natriuretic effects at oral doses ranging from 0.01 to 3 mg/kg.[2]

A first-in-human, single ascending dose study (NCT04763226) in healthy volunteers showed that **BMS-986308** was well-tolerated and exhibited a favorable pharmacokinetic profile. Key findings include:

- Pharmacokinetics: Rapid absorption with a median Tmax of 1.00-1.75 hours and a mean terminal half-life of approximately 13 hours.
- Pharmacodynamics: Dose-dependent increases in urine output and sodium excretion were observed, starting at a 30 mg dose, with the most significant effects at 100 mg. Importantly,



the diuretic effect was potassium-sparing.

MK-7145

MK-7145 has also undergone extensive preclinical and clinical evaluation. In spontaneously hypertensive rats (SHR), oral administration of MK-7145 resulted in a dose-dependent reduction in blood pressure.[3] At a dose of 10 mg/kg/day, MK-7145 was more effective at lowering systolic blood pressure than a 25 mg/kg/day dose of hydrochlorothiazide.[3] In normotensive dogs, MK-7145 induced diuresis and natriuresis without causing significant potassium loss.

MK-7145 has been evaluated in Phase 1 clinical trials for hypertension (NCT01370655) and in patients with renal insufficiency and heart failure (NCT01558674).[4][5] The hypertension trial was a randomized, double-blind study comparing MK-7145 to placebo and hydrochlorothiazide. [4] The study in patients with renal insufficiency and heart failure was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of MK-7145 compared to furosemide or torsemide.[5] While the detailed results of these trials have not been fully published, their progression indicates the potential clinical utility of MK-7145.

Experimental Protocols Thallium Flux Assay for ROMK Potency

This high-throughput screening assay is used to determine the potency of compounds in inhibiting ROMK channels.

Principle: The assay utilizes a thallium-sensitive fluorescent dye. ROMK channels are permeable to thallium ions (TI+). When the channels are open, TI+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the ROMK channel will block the entry of TI+ and thus prevent the increase in fluorescence.

General Protocol:

- Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media.
- Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™)
 for approximately one hour at room temperature. Probenecid may be included to prevent dye



leakage.

- Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., **BMS-986308** or MK-7145) for a defined period.
- Thallium Stimulation and Signal Detection: A stimulus solution containing thallium sulfate is added to the cells, and the fluorescence intensity is measured over time using a fluorescence plate reader.
- Data Analysis: The rate of fluorescence increase is proportional to the ROMK channel activity. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the fluorescence signal, is calculated from the dose-response curve.

Patch-Clamp Electrophysiology for Selectivity Profiling

This technique is the gold standard for characterizing the effects of compounds on ion channel function with high fidelity.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane of a single cell expressing the ion channel of interest. This allows for the measurement of the ionic currents flowing through the channel in response to changes in membrane voltage.

General Protocol:

- Cell Preparation: Cells expressing the target ion channel (e.g., ROMK, hERG) are prepared for recording.
- Gigaseal Formation: The micropipette, filled with an appropriate intracellular solution, is brought into contact with the cell membrane, and a gigaohm seal is formed.
- Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured to allow electrical access to the entire cell.
- Voltage Clamp and Current Recording: The cell membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded. A series of voltage steps are applied to elicit channel activity.



- Compound Application: The test compound is applied to the cell via the extracellular solution, and the effect on the ionic current is measured.
- Data Analysis: The inhibition of the channel current by the compound is quantified, and an IC50 value is determined. This process is repeated for a panel of different ion channels to assess selectivity.

Volume-Loaded Rat Diuresis Model

This in vivo model is used to assess the diuretic and natriuretic effects of a compound.

Principle: Rats are orally hydrated to ensure a baseline level of urine production. The test compound is then administered, and urine is collected over a specific period to measure changes in volume and electrolyte content.

General Protocol:

- Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the housing conditions.
- Fasting: Animals are typically fasted overnight with free access to water.
- Volume Loading: On the day of the experiment, rats are orally administered a saline load (e.g., 25 mL/kg) to induce diuresis.
- Compound Administration: The test compound or vehicle is administered orally at various doses.
- Urine Collection: Rats are placed in metabolic cages, and urine is collected for a defined period (e.g., 4-6 hours).
- Analysis: The total urine volume is measured. Urine samples are analyzed for sodium,
 potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
- Data Interpretation: The diuretic (increase in urine volume) and natriuretic (increase in sodium excretion) effects of the compound are compared to the vehicle control group. The potassium-sparing effect is also evaluated.



Spontaneously Hypertensive Rat (SHR) Model

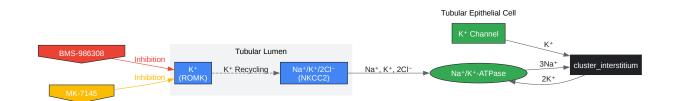
This genetic model of hypertension is widely used to evaluate the antihypertensive efficacy of new drugs.

Principle: SHRs develop hypertension spontaneously as they age, mimicking human essential hypertension. The effect of a test compound on blood pressure is measured over time.

General Protocol:

- Animal Model: Male SHRs are used, typically starting at an age when hypertension is established (e.g., 12-14 weeks).
- Blood Pressure Measurement: Baseline blood pressure is measured using either noninvasive (tail-cuff plethysmography) or invasive (telemetry) methods. Telemetry provides continuous and more accurate data.
- Compound Administration: The test compound is administered daily via oral gavage for a specified duration (e.g., several days to weeks).
- Blood Pressure Monitoring: Blood pressure is monitored throughout the treatment period.
- Data Analysis: The change in systolic, diastolic, and mean arterial pressure from baseline is calculated and compared between the treated and vehicle control groups.

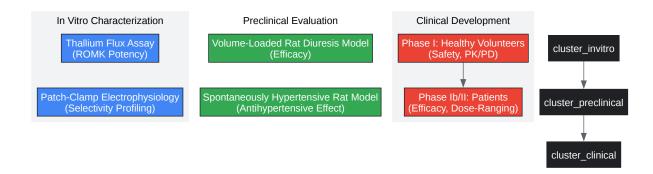
Visualizing the Pathway and Experimental Workflow





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Caption: Signaling pathway of ROMK inhibition in a renal tubular epithelial cell.



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Caption: A representative experimental workflow for the development of a ROMK inhibitor.

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